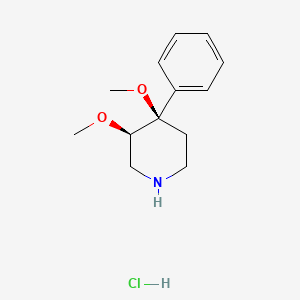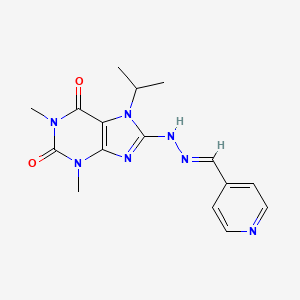
(3-Cyclopropylphenyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Cyclopropylphenyl)methanamine hydrochloride” is a compound that has attracted a significant amount of attention in the scientific community due to its potential applications in various fields of research and industry. It is a white or colorless to yellow crystal or liquid .
Molecular Structure Analysis
The molecular formula of “(3-Cyclopropylphenyl)methanamine hydrochloride” is C10H14ClN. The InChI code is 1S/C10H13N/c11-7-8-2-1-3-10 (6-8)9-4-5-9/h1-3,6,9H,4-5,7,11H2 .Physical And Chemical Properties Analysis
“(3-Cyclopropylphenyl)methanamine hydrochloride” is a white or colorless to yellow crystal or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds : A study by Aghekyan et al. (2013) discusses the synthesis of new derivatives of (1-phenylcyclopentyl)methanamine, demonstrating the broad spectrum of biological activity of compounds containing a 1-phenylcyclopentylmethylamino group. This research contributes to understanding the chemical properties and potential applications of similar compounds (Aghekyan, Panosyan, & Markaryan, 2013).
Biochemical Applications : In another study, Basu et al. (2014) synthesized Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and explored their photocytotoxic properties. This demonstrates the potential of such compounds in biomedical applications, particularly in imaging and therapy (Basu, Pant, Khan, Hussain, Kondaiah, & Chakravarty, 2014).
Pharmaceutical Synthesis : Vukics et al. (2002) presented an industrial synthesis of sertraline hydrochloride, an antidepressant, using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This highlights the relevance of related compounds in the pharmaceutical industry (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).
Catalysis and Chemical Reactions : Garbarino et al. (2015) studied the methanation of carbon dioxide using catalysts and highlighted the potential application of related methanamine compounds in catalytic processes (Garbarino, Bellotti, Riani, Magistri, & Busca, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
(3-cyclopropylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c11-7-8-2-1-3-10(6-8)9-4-5-9;/h1-3,6,9H,4-5,7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWAQCLYWJSYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyclopropylphenyl)methanamine hydrochloride | |
CAS RN |
1404561-78-9 |
Source


|
| Record name | (3-cyclopropylphenyl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(4-methoxyphenyl)-4-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2514050.png)
![Methyl 2-(2-(2,4-dimethylphenyl)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2514051.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2514056.png)



![1-[4-(2,2-Diethoxyethyl)phenyl]ethanone](/img/structure/B2514063.png)
